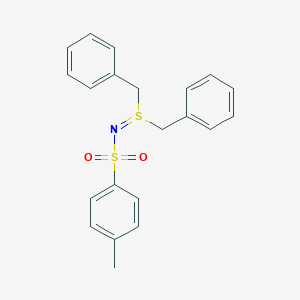![molecular formula C5H12ClNO B189250 [(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride CAS No. 128121-04-0](/img/structure/B189250.png)
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride, commonly known as Coenzyme Q10, is a naturally occurring molecule found in the human body. It is essential for the production of energy in cells and has been the subject of extensive scientific research due to its potential therapeutic benefits.
Mécanisme D'action
Coenzyme Q10 plays a crucial role in the production of energy in cells. It is a component of the electron transport chain, which is responsible for generating ATP, the energy currency of cells. Coenzyme Q10 also acts as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Coenzyme Q10 has been shown to have a wide range of biochemical and physiological effects. It can improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart failure. It can also reduce inflammation, which is a factor in many chronic diseases. Coenzyme Q10 has also been shown to enhance exercise performance by improving energy production in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Coenzyme Q10 has several advantages for lab experiments. It is readily available and can be synthesized in the laboratory using various methods. It is also relatively stable and can be stored for long periods. However, Coenzyme Q10 has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
Coenzyme Q10 has several potential future directions for research. It is being investigated for its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. It is also being studied for its potential to improve mitochondrial function, which is a factor in many age-related diseases. Coenzyme Q10 is also being investigated for its potential to enhance exercise performance in athletes and improve recovery in patients with chronic fatigue syndrome.
Conclusion:
Coenzyme Q10 is a naturally occurring molecule that plays a crucial role in the production of energy in cells. It has been the subject of extensive scientific research due to its potential therapeutic benefits. Coenzyme Q10 has several advantages for lab experiments, but it also has some limitations. The molecule has several potential future directions for research, including its potential to treat neurodegenerative diseases, improve mitochondrial function, and enhance exercise performance.
Méthodes De Synthèse
Coenzyme Q10 is synthesized in the human body, but it can also be obtained from dietary sources such as meat and fish. It can also be synthesized in the laboratory using various methods, including the fermentation of yeast or bacteria. The most common method involves the extraction of Coenzyme Q10 from tobacco leaves, which are rich in the molecule.
Applications De Recherche Scientifique
Coenzyme Q10 has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its antioxidant properties, which can protect cells from damage caused by free radicals. It has also been investigated for its potential to improve cardiovascular health, reduce inflammation, and enhance exercise performance.
Propriétés
Numéro CAS |
128121-04-0 |
|---|---|
Nom du produit |
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |
Formule moléculaire |
C5H12ClNO |
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |
Clé InChI |
WAPFRSYUXWEBQV-DPZBITMOSA-N |
SMILES isomérique |
C/C(=C\C[NH3+])/CO.[Cl-] |
SMILES |
CC(=CC[NH3+])CO.[Cl-] |
SMILES canonique |
CC(=CC[NH3+])CO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



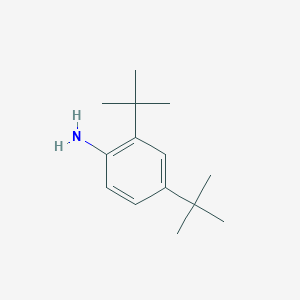
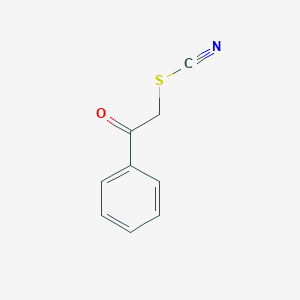


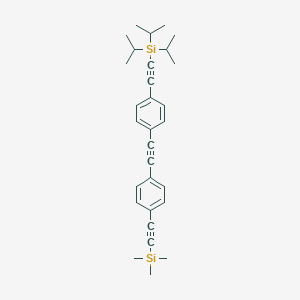
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)


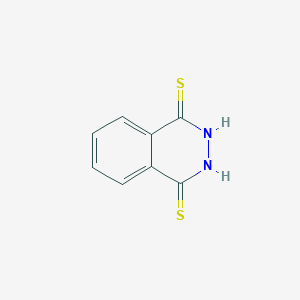

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
